Cas no 342880-86-8 (4-Bromo-2-(1-hydroxyethyl)phenol)

4-Bromo-2-(1-hydroxyethyl)phenol is a brominated phenolic compound featuring a hydroxyl-substituted ethyl group at the ortho position relative to the phenolic hydroxyl. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The bromine substituent enhances electrophilic aromatic substitution potential, while the hydroxyethyl group offers a versatile handle for further functionalization. Its balanced polarity ensures moderate solubility in common organic solvents, facilitating purification and downstream reactions. The compound is particularly useful in constructing complex molecular frameworks, including chiral derivatives, due to its stereocenter. Proper handling is advised due to potential sensitivity to oxidation.
4-Bromo-2-(1-hydroxyethyl)phenol structure
342880-86-8 structure
Product Name:4-Bromo-2-(1-hydroxyethyl)phenol
CAS No:342880-86-8
MF:C8H9BrO2
MW:217.059861898422
CID:4713100
Update Time:2025-06-26

4-Bromo-2-(1-hydroxyethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-(1-hydroxyethyl)phenol
    • 4-bromo-2-(hydroxyethyl)phenol
    • SBB081898
    • 4-Bromo-2-(1-hydroxy-ethyl)-phenol
    • 4-Bromo-2-(1-hydroxyethyl)phenol
    • Inchi: 1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3
    • InChI Key: GYAGFKJTZFIQOE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C(C)O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Topological Polar Surface Area: 40.5

4-Bromo-2-(1-hydroxyethyl)phenol Pricemore >>

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Additional information on 4-Bromo-2-(1-hydroxyethyl)phenol

Professional Introduction to 4-Bromo-2-(1-hydroxyethyl)phenol (CAS No. 342880-86-8)

4-Bromo-2-(1-hydroxyethyl)phenol, with the chemical formula C₇H₉BrO₂ and CAS number 342880-86-8, is a significant compound in the field of pharmaceutical and chemical research. This compound has garnered attention due to its versatile applications and potential in the development of novel therapeutic agents. The presence of both bromine and hydroxyl functional groups makes it a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules.

The bromine atom in 4-Bromo-2-(1-hydroxyethyl)phenol serves as a crucial handle for further functionalization, enabling chemists to introduce additional substituents or modify existing ones. This property is particularly useful in the synthesis of biologically active compounds, where precise control over molecular structure is essential. The hydroxyl group, on the other hand, provides a site for hydrogen bonding and can influence the compound's solubility and reactivity.

In recent years, there has been a growing interest in developing new drugs that target specific biological pathways. 4-Bromo-2-(1-hydroxyethyl)phenol has emerged as a promising candidate in this regard. Its unique structure allows it to interact with various biological targets, making it a valuable building block for drug discovery. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antioxidant properties, which are critical in the treatment of chronic diseases.

One of the most exciting applications of 4-Bromo-2-(1-hydroxyethyl)phenol is in the field of medicinal chemistry. Researchers have been exploring its use as a precursor for synthesizing small molecule inhibitors that can modulate enzyme activity. These inhibitors are particularly important in the treatment of diseases such as cancer, where enzymes play a key role in tumor growth and progression. The ability to precisely modify the structure of 4-Bromo-2-(1-hydroxyethyl)phenol allows for the creation of highly specific inhibitors with minimal side effects.

Another area where this compound has shown promise is in the development of novel materials. The presence of both bromine and hydroxyl groups makes it an excellent candidate for polymer chemistry. Researchers have been investigating its use as a monomer or cross-linking agent in the synthesis of polymers with unique properties. These polymers could find applications in various industries, including pharmaceuticals, electronics, and coatings.

The synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol involves several steps, each requiring careful optimization to ensure high yield and purity. Typically, the bromination of 2-(1-hydroxyethyl)phenol is performed using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions must be carefully controlled to avoid over-bromination or side reactions. Purification techniques such as column chromatography or recrystallization are then employed to isolate the desired product.

In conclusion, 4-Bromo-2-(1-hydroxyethyl)phenol (CAS No. 342880-86-8) is a versatile compound with significant potential in pharmaceutical and chemical research. Its unique structure and reactivity make it a valuable intermediate for synthesizing biologically active compounds and novel materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and material science.

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